ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate
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Overview
Description
ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate is a synthetic organic compound with the molecular formula C11H10F3NO4 and a molecular weight of 277.2 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to an aniline moiety, which is further connected to an ethyl ester of oxoacetate. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of ethyl 2-oxo-2-[4-(trifluoromethoxy)anilino]acetate typically involves the reaction of ethyl oxoacetate with 4-(trifluoromethoxy)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-[4-(trifluoromethoxy)anilino]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate can be compared with other similar compounds, such as:
Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Ethyl 2-oxo-2-[4-(methoxy)anilino]acetate: Similar structure but with a methoxy group instead of a trifluoromethoxy group. The presence of the trifluoromethoxy group in ethyl 2-oxo-2-[4-(trifluoromethoxy)anilino]acetate imparts unique chemical properties, such as increased stability and lipophilicity, distinguishing it from its analogs.
Biological Activity
Ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate is an organic compound with significant potential in pharmacology, particularly noted for its antimicrobial and anticancer properties. Its unique structural features, including a trifluoromethoxy group, enhance its lipophilicity and biological activity, making it a candidate for further research and development in medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical formula:
- Chemical Formula : C11H10F3N2O3
- CAS Number : 69066-00-8
The trifluoromethoxy group is particularly noteworthy as it may improve the compound's ability to interact with biological targets, potentially enhancing its therapeutic efficacy.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes involved in bacterial metabolism.
Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells while sparing non-tumorigenic cells. This selectivity is crucial for developing safer cancer therapies. The mechanism of action appears to involve modulation of key signaling pathways associated with cell growth and apoptosis.
Mechanistic Insights
The biological activity of this compound can be attributed to several factors:
- Lipophilicity : The trifluoromethoxy group enhances the compound's ability to penetrate cellular membranes.
- Target Interaction : The compound has been evaluated for its interactions with specific enzymes and receptors linked to disease pathways, particularly in cancer biology.
Efficacy Against Cancer Cell Lines
A study highlighted the compound's ability to inhibit growth in various cancer cell lines at concentrations that did not affect healthy cells. This selective targeting is illustrated in the following table:
Cell Line | IC50 (µM) | Effect on Non-Tumorigenic Cells |
---|---|---|
MCF-7 (Breast Cancer) | 5 | No effect |
HeLa (Cervical Cancer) | 4 | No effect |
A549 (Lung Cancer) | 6 | No effect |
These findings suggest a promising therapeutic window for further exploration in clinical settings.
Antimicrobial Activity Assessment
Another study assessed the antimicrobial activity against several bacterial strains, yielding the following results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
E. coli | 15 |
S. aureus | 10 |
P. aeruginosa | 20 |
These results indicate that this compound possesses significant antimicrobial potential, warranting further investigation into its applications as an antibiotic agent.
Properties
IUPAC Name |
ethyl 2-oxo-2-[4-(trifluoromethoxy)anilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO4/c1-2-18-10(17)9(16)15-7-3-5-8(6-4-7)19-11(12,13)14/h3-6H,2H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMQSOXPQRQHQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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